molecular formula C18H14ClNO2S B2828257 2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide CAS No. 921840-61-1

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide

Cat. No.: B2828257
CAS No.: 921840-61-1
M. Wt: 343.83
InChI Key: ZEJQNUIHTIIIEN-UHFFFAOYSA-N
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Description

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and preclinical pharmaceutical research. This molecule incorporates two pharmaceutically relevant motifs: a chlorothiophene group and a phenoxy acetamide scaffold. Phenoxy acetamide derivatives are extensively investigated for their diverse biological activities and are considered privileged structures in the design of novel therapeutic agents . These compounds are frequently explored as potential apoptotic inducers and have shown promise in cytotoxic activity screenings against various cancer cell lines . The primary research applications of this compound are in the field of drug discovery, particularly in the synthesis and biological evaluation of new chemical entities. Its molecular framework makes it a valuable intermediate or target molecule for developing potential anti-cancer agents. Research indicates that structurally similar phenoxy acetamide derivatives can act through mechanisms such as PARP-1 inhibition, leading to the induction of apoptosis in cancer cells . Furthermore, the presence of the chlorothiophene moiety may contribute to its physicochemical properties and binding affinity, making it a subject for structure-activity relationship (SAR) studies and molecular docking simulations to predict its interaction with biological targets . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S/c19-17-11-10-14(23-17)12-18(21)20-15-8-4-5-9-16(15)22-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJQNUIHTIIIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: The thiophene ring is then chlorinated using reagents such as thionyl chloride or sulfuryl chloride.

    Acetamide Formation: The chlorinated thiophene is reacted with acetic anhydride or acetyl chloride to introduce the acetamide group.

    Phenoxyphenyl Substitution: Finally, the phenoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a phenol derivative and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1)

Structural Features: Replaces the 2-phenoxyphenyl group with a pyridin-3-yl moiety. Key Findings:

  • Exhibits strong binding affinity (-22 kcal/mol) to the SARS-CoV-2 main protease, interacting with residues HIS163, ASN142, and GLN189 via H-bonds .
  • The pyridine ring occupies a lateral hydrophobic pocket, enhancing target specificity compared to bulkier aryl groups.
    Table 1 : Comparison of Key Properties
Compound Substituent (R) Target Activity Binding Affinity (kcal/mol) Reference
Target Compound 2-Phenoxyphenyl Not explicitly reported N/A
5RH1 Pyridin-3-yl SARS-CoV-2 protease inhibition -22

2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f)

Structural Features : Adds a trichloroethyl group to the acetamide nitrogen and retains the 5-chlorothiophene ring.
Key Findings :

  • Synthesized via C-amidoalkylation, with IR and NMR confirming C=O (1680 cm⁻¹) and NH (3300 cm⁻¹) functional groups .
  • Table 2: Physicochemical and Synthetic Comparison
Compound Molecular Weight Key Functional Groups Synthetic Yield
Target Compound 332.8 (calc.) Chlorothiophene, Phenoxy Not reported
2f 379.07 Chlorothiophene, Trichloroethyl Moderate

2-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzyl)acetamide

Structural Features: Substitutes the phenoxyphenyl group with a 4-methoxybenzyl sulfonyl moiety. Key Findings:

  • The sulfonyl group enhances polarity, improving aqueous solubility compared to the target compound’s phenoxy group.
  • Commercial availability suggests utility as a biochemical intermediate or protease inhibitor precursor .

N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide

Structural Features: Replaces the thiophene ring with a cyanoacetamide backbone and a chloro-methylphenyl group. Key Findings:

  • Lower molecular weight (208.6 g/mol) may improve bioavailability compared to the target compound.

Anti-Cancer Phenoxy Acetamide Derivatives

Structural Features: Phenoxy-linked acetamides with heterocyclic sulfonyl groups (e.g., quinazoline). Key Findings:

  • Derivatives like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) show IC₅₀ values <10 µM against HCT-116 and MCF-7 cancer cells .
  • The target compound’s phenoxyphenyl group may mimic these derivatives’ aryl interactions with cancer targets, though direct activity data are lacking.

Biological Activity

2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide is a synthetic organic compound notable for its unique structural features, which include a chlorinated thiophene ring and a phenoxyphenyl moiety. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is C18H14ClN2O2§C_{18}H_{14}ClN_{2}O_{2}\S . Its structure can be represented as follows:

IUPAC Name 2(5chlorothiophen2yl)N(2phenoxyphenyl)acetamide\text{IUPAC Name }this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : The thiophene ring is synthesized through cyclization reactions.
  • Chlorination : Chlorination of the thiophene ring introduces the chlorine substituent.
  • Acetamide Formation : The acetamide group is introduced via reaction with acetic anhydride or acetyl chloride.
  • Phenoxyphenyl Substitution : The phenoxyphenyl group is added through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study involving various N-substituted chloroacetamides demonstrated that halogenated phenyl rings contribute to enhanced lipophilicity, facilitating better cell membrane penetration and antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans .

Compound NameStructure FeaturesActivity
5-Chlorothiophen-2-carboxylic acidThiophene ring with carboxylic acidAntimicrobial
N-(4-Bromophenyl)acetamideBromine substituted phenylAnalgesic
4-(Phenoxy)benzoic acidPhenoxy group attached to benzoic acidAnti-inflammatory

Anticancer Activity

The compound's potential anticancer properties are under investigation, with preliminary studies suggesting that it may inhibit cancer cell proliferation through interactions with specific molecular targets. The mechanisms may involve modulation of signaling pathways related to cell growth and apoptosis .

The biological mechanisms through which this compound exerts its effects are still being elucidated. It is hypothesized that the compound interacts with various enzymes and receptors, potentially altering their activity and leading to therapeutic effects. Such interactions may include:

  • Binding to active sites on target proteins.
  • Inducing conformational changes in receptor structures.

Case Studies and Research Findings

  • Antimicrobial Screening : A study screened various chloroacetamides for antimicrobial potential against Staphylococcus aureus and Escherichia coli. Compounds with similar structures demonstrated promising results, particularly against Gram-positive bacteria .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of chloroacetamides revealed that specific substitutions on the phenyl ring significantly influence biological activity, highlighting the importance of chemical structure in drug design .

Q & A

Q. What are the optimal synthetic routes for 2-(5-chlorothiophen-2-yl)-N-(2-phenoxyphenyl)acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. A general approach includes:

  • Step 1 : React 5-chlorothiophene-2-carboxylic acid derivatives with a phenoxyaniline precursor under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the acetamide backbone .
  • Step 2 : Optimize reaction temperature (room temperature to 80°C) and solvent polarity to enhance yield and minimize side products. Use thin-layer chromatography (TLC) for real-time monitoring .
  • Step 3 : Purify via recrystallization or column chromatography. Validate purity using melting point analysis and HPLC (>95% purity threshold) .

Q. How is this compound characterized using spectroscopic methods?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the chlorothiophene ring (δ 6.8–7.2 ppm) and phenoxyphenyl groups (δ 6.5–7.5 ppm). Confirm acetamide NH resonance (δ 8.0–10.0 ppm) .
    • ¹³C NMR : Detect carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
  • Infrared (IR) Spectroscopy : Confirm C=O stretch (~1650 cm⁻¹), N-H bend (~1550 cm⁻¹), and C-Cl vibrations (~750 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular ion peak (M⁺) and fragmentation patterns matching the molecular formula C₁₈H₁₃ClN₂O₂S .

Q. What functional groups influence its reactivity and stability?

Critical functional groups include:

  • Chlorothiophene Ring : Enhances electrophilic substitution reactivity; chlorine acts as an electron-withdrawing group, directing reactions to specific positions .
  • Phenoxyphenyl Group : Provides steric bulk, influencing solubility in non-polar solvents and π-π stacking in crystal structures .
  • Acetamide Linkage : Susceptible to hydrolysis under acidic/basic conditions; stability studies require pH-controlled environments (pH 4–8) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodology includes:

  • Analog Synthesis : Modify the chlorothiophene or phenoxyphenyl moieties (e.g., introduce electron-donating/-withdrawing groups) to assess impact on target binding .
  • Biological Assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (IC₅₀ determination) and compare with normal cells (e.g., HEK293) .
  • Computational Docking : Perform molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR or COX-2) .

Q. How do conflicting solubility data in polar vs. non-polar solvents inform formulation strategies?

  • Data Analysis : Solubility in DMSO (~50 mg/mL) vs. water (<0.1 mg/mL) suggests need for prodrug design or nanoformulation (e.g., liposomes) .
  • Experimental Validation : Use dynamic light scattering (DLS) to assess nanoparticle stability and dialysis for controlled release studies .

Q. What computational methods predict its pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F), CYP450 interactions, and hERG channel inhibition risks .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and carcinogenicity. Validate with Ames test (mutagenicity) and acute toxicity in zebrafish models .

Q. How can spectroscopic contradictions (e.g., NMR shift discrepancies) be resolved?

  • Hypothesis Testing : Compare experimental data with DFT-calculated NMR shifts (Gaussian 09) to identify conformational isomers or solvent effects .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm spatial proximity of protons .

Methodological Notes

  • Key Citations : PubChem, CAS Common Chemistry, and peer-reviewed synthesis protocols were prioritized .

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